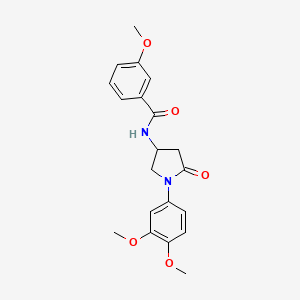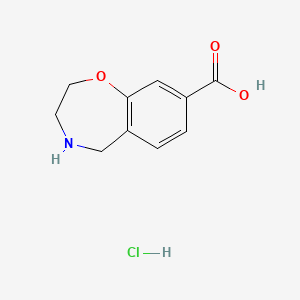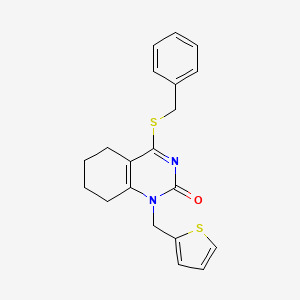
N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-methoxybenzamide” is an organic compound containing a pyrrolidinone ring, which is a five-membered ring with one oxygen atom and one nitrogen atom, and two methoxyphenyl groups, which are aromatic rings with two methoxy (-OCH3) substituents . The presence of the amide group (-CONH2) is also indicated in the name.
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, would have a central pyrrolidinone ring, with the methoxyphenyl groups and the amide group attached to different carbon atoms in the ring. The exact 3D structure would depend on the specific locations of these attachments and the stereochemistry at each chiral center .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the pyrrolidinone ring, the methoxyphenyl groups, and the amide group. The electron-donating methoxy groups could potentially activate the phenyl rings towards electrophilic aromatic substitution reactions . The amide group might participate in hydrolysis or condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar amide group and the nonpolar methoxyphenyl groups could influence its solubility properties . The size and shape of the molecule could affect its boiling and melting points.Aplicaciones Científicas De Investigación
Synthesis and Precursor Applications
- The synthesis of intermediates related to N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-methoxybenzamide, such as S)-(-)-N-(1-Allylpyrrolidin-2-ylmethyl)-5-(3-hydroxypropyl)-2,3-dimethoxybenzamide, has been detailed. These intermediates are crucial for developing radiolabeled compounds like 18F-fallypride, which are significant in PET imaging and neuroreceptor research (X. Jing, 2004).
Chemical Properties and Reactions
- Studies have shown that compounds similar to N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-methoxybenzamide are involved in Rh(III)-catalyzed oxidative olefination, highlighting the role of the N-O bond as an internal oxidant. This process is mild, practical, and yields a high selectivity, demonstrating the compound's utility in synthetic organic chemistry (S. Rakshit et al., 2011).
Potential Applications in Neurology and Pharmacology
- Certain analogs of N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-methoxybenzamide have been explored for their binding affinity to sigma-2 receptors, which are implicated in various neurological and psychiatric disorders. These studies contribute to the understanding of receptor-ligand interactions and the development of novel therapeutic agents (Jinbin Xu et al., 2005).
Antidopaminergic Properties
- Research into substituted 6-methoxysalicylamides, derived from similar compounds, has revealed potent antidopaminergic properties. These findings are significant for the development of new neuroleptic agents with potential applications in treating psychiatric disorders like schizophrenia (T. de Paulis et al., 1985).
Molecular Structure and Intermolecular Interactions
- The molecular structure and intermolecular interactions of compounds related to N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-methoxybenzamide have been analyzed through X-ray diffraction and DFT calculations. These studies provide insights into the compound's chemical behavior and potential for forming stable crystalline structures, important for pharmaceutical development (Sedat Karabulut et al., 2014).
Mecanismo De Acción
Propiedades
IUPAC Name |
N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5/c1-25-16-6-4-5-13(9-16)20(24)21-14-10-19(23)22(12-14)15-7-8-17(26-2)18(11-15)27-3/h4-9,11,14H,10,12H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGGHLSHQUUPRBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)C3=CC(=CC=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-methoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,6,9,9-Tetramethyl-1,4-dioxaspiro[4.5]decan-7-one](/img/structure/B2459391.png)



methanone](/img/structure/B2459397.png)

![3-{[(5-Methylfuran-2-yl)methyl]amino}-1$l^{6}-thiolane-1,1-dione hydrochloride](/img/structure/B2459402.png)
![2-[(6-benzyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2459404.png)
![N-(2-chlorobenzyl)-1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2459405.png)
![2-{4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-N-phenylacetamide](/img/structure/B2459406.png)


![4-(benzyloxy)-1H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B2459410.png)
